molecular formula C6HCl3N2 B1364134 2,4,6-Trichloronicotinonitrile CAS No. 40381-91-7

2,4,6-Trichloronicotinonitrile

Cat. No. B1364134
CAS RN: 40381-91-7
M. Wt: 207.4 g/mol
InChI Key: GCNVFPGCHKJKJK-UHFFFAOYSA-N
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Description

2,4,6-Trichloronicotinonitrile is a chemical compound with the molecular formula C6HCl3N2 . It is used as a building block in chemical synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine core with three chlorine atoms and a nitrile group .

Scientific Research Applications

1. Environmental Biodegradation

Research indicates that microorganisms and plants play a significant role in detoxifying and degrading nitroaromatic compounds like 2,4,6-trinitrotoluene, a compound closely related to 2,4,6-trichloronicotinonitrile. These studies are vital for managing pollutants like these in the environment, with ongoing efforts to identify enzymes that can degrade them effectively (Rylott, Lorenz, & Bruce, 2011).

2. Fluorescence Sensing in Environmental Monitoring

Graphitic carbon nitride nanosheets have been developed for the selective and sensitive detection of 2,4,6-trinitrophenol (TNP), a compound structurally similar to this compound. This approach is potentially applicable in the visual detection of TNP in natural water samples, which is crucial for public safety and environmental monitoring (Rong et al., 2015).

3. Phytoremediation and Microbial Degradation

Bacillus cereus, isolated from contaminated soil, has shown the capability to biodegrade 2,4,6-trinitrotoluene, suggesting the potential for environmental remediation of pollutants related to this compound. This approach emphasizes the use of microorganisms indigenous to contaminated sites for pollutant removal (Mercimek et al., 2013).

4. Chemical Synthesis and Catalysis

The palladium-catalyzed C-2 amination of 4,6-dichloronicotinonitrile, a chemical relative of this compound, illustrates its potential use in synthesizing nicotinonitrile compounds. This research contributes to the broader field of chemical synthesis, particularly in creating compounds with potential pharmaceutical applications (Delvare, Koza, & Morgentin, 2011).

5. Nitrogen Release Mechanisms in Microorganisms

The study of microorganisms that can utilize nitroaromatic compounds as growth substrates, including those structurally related to this compound, is significant for understanding how these organisms can transform environmental pollutants. This research has applications in biodegradation and biocatalysis (Spain, 2013).

6. Biodegradation and Photocatalysis in Water Treatment

Investigations into the photocatalytic oxidation of 2,4,6-trichlorophenol, a compound similar to this compound, using ZnO, highlight its potential application in water treatment and pollutant removal. This approach could be crucial for addressing the challenge of water pollutants (Gaya et al., 2010).

Safety and Hazards

2,4,6-Trichloronicotinonitrile is harmful if swallowed . Further safety and hazard information should be obtained from the material safety data sheet of the compound .

properties

IUPAC Name

2,4,6-trichloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3N2/c7-4-1-5(8)11-6(9)3(4)2-10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNVFPGCHKJKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193375
Record name 3-Pyridinecarbonitrile, 2,4,6-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40381-91-7
Record name 3-Pyridinecarbonitrile, 2,4,6-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040381917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarbonitrile, 2,4,6-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trichloropyridine-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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